3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Description
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group, a nitro group, and a chloro group attached to a benzamide structure
Properties
IUPAC Name |
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-6-8(4-5-12(11)20(22)23)13(21)19-10-3-1-2-9(7-10)14(16,17)18/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWGBORXUBKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 3-chlorobenzamide to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction using trifluoromethylbenzene. The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the effects of trifluoromethyl and nitro groups on biological activity.
Industry: It can be used in the development of agrochemicals, such as herbicides or insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
- 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- 3-chloro-4-nitro-N-phenylbenzamide
Uniqueness
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the benzamide structure imparts distinct chemical properties, such as increased lipophilicity and potential for redox activity, which are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
